3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
“3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel pyridine, pyrazole, and pyrimidine derivatives from related cyanopyridine compounds. These compounds are synthesized through various chemical reactions and characterized by their antimicrobial, anticancer, and catalytic activities. Such studies indicate the potential of cyanopyridine derivatives in creating new materials and drugs.
Antimicrobial and Anticancer Activities : Compounds derived from related cyanopyridine structures have been evaluated for their antimicrobial and anticancer activities. For instance, novel pyridine derivatives have shown significant antibacterial and antitumor activities, highlighting their potential in developing new therapeutic agents (Elewa et al., 2021).
Catalytic Applications : Heterogeneous catalysts based on graphene oxide anchored sulfonic acid have demonstrated high catalytic activity in the synthesis of pyrazolo[3,4-b]pyridine derivatives. Such materials offer a green and efficient method for synthesizing heterocyclic compounds, which are important in various chemical industries (Zhang et al., 2016).
Utility in Heterocyclic Synthesis
The utility of related compounds in heterocyclic synthesis is vast, with applications in creating bioactive molecules that could serve as the basis for developing new drugs and materials.
- Enaminonitrile in Heterocyclic Synthesis : Enaminonitrile derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds are characterized by their potential pharmaceutical applications, including antimicrobial and anticancer properties (Fadda et al., 2012).
Mechanism of Action
The compound’s mode of action would depend on its specific targets in the body. Generally, it would interact with these targets, leading to changes in cellular functions and biochemical pathways .
As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as its size, polarity, and solubility could influence how well it is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
The result of the compound’s action would depend on the specific cellular and molecular effects of its interaction with its targets .
Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
3-[1-(4-cyanophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-9-12-1-3-14(4-2-12)25(22,23)21-8-5-13(11-21)24-16-15(10-18)19-6-7-20-16/h1-4,6-7,13H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCONYSWHAOHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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